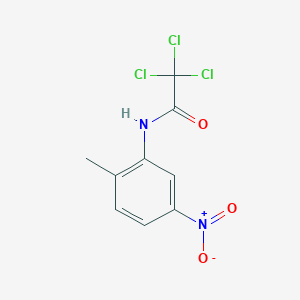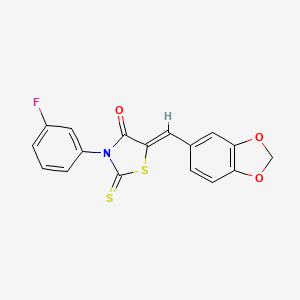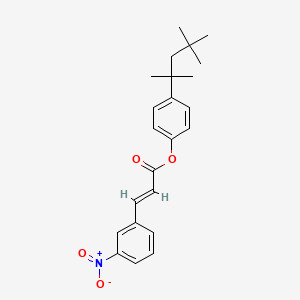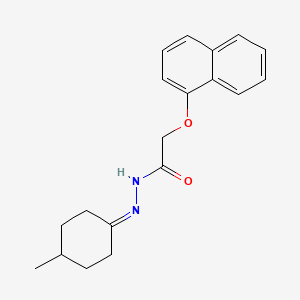
2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(2-methyl-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H7Cl3N2O3 It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 2-methyl-5-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methyl-5-nitroaniline+trichloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,2,2-trichloro-N-(2-methyl-5-aminophenyl)acetamide.
Oxidation: Formation of 2,2,2-trichloro-N-(2-carboxy-5-nitrophenyl)acetamide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroacetamide: Similar structure but lacks the nitrophenyl group.
2,2,2-Trichloro-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
2,2,2-Trichloro-N-(2,4-dimethylphenyl)acetamide: Similar structure with different substituents on the phenyl ring.
Uniqueness: 2,2,2-Trichloro-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the trichloromethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H7Cl3N2O3 |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7Cl3N2O3/c1-5-2-3-6(14(16)17)4-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Clé InChI |
VSFWLSQSZQJZSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11694945.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11694966.png)
![(3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11694969.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11694971.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)




![ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11695012.png)
